molecular formula C10H13IO B2790683 3-(tert-butyl)-4-iodophenol CAS No. 1017608-22-8

3-(tert-butyl)-4-iodophenol

Cat. No.: B2790683
CAS No.: 1017608-22-8
M. Wt: 276.117
InChI Key: UDBISCXKNIRQFB-UHFFFAOYSA-N
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Description

3-(tert-butyl)-4-iodophenol: is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a phenol ring

Biochemical Analysis

Biochemical Properties

3-Tert-butyl-4-iodophenol is known to have antioxidant properties . It is believed that the oxygen atoms on the phenolic hydroxyl and ether bonds of the molecule are most susceptible to attack by electrophiles and electrophilic reactions occur . This property allows 3-Tert-butyl-4-iodophenol to interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

It is known that the compound can have a modulating effect on chemical carcinogenesis . The compound’s antioxidant properties may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Tert-butyl-4-iodophenol involves its interaction with peroxide radicals, leading to oxidation resistance . The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites . The C12–O13 bond on the ether bond is more prone to dissociation . These interactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound has good thermal stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that in high doses, the compound has shown some side effects on lab animals .

Metabolic Pathways

3-Tert-butyl-4-iodophenol is metabolized in the presence of rat liver microsomes, reduced nicotinamide adenine dinucleotide phosphate, and oxygen to yield tert-butylhydroquinone, tert-butylquinone, and a polar metabolite(s) .

Transport and Distribution

As a fat-soluble antioxidant, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its antioxidant properties and interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butyl)-4-iodophenol typically involves the iodination of 3-(tert-butyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(tert-butyl)-4-iodophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form 3-(tert-butyl)-4-aminophenol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: Quinones or phenolic derivatives.

    Reduction: 3-(tert-butyl)-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(tert-butyl)-4-iodophenol is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its phenolic structure.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Comparison with Similar Compounds

  • 3-(tert-butyl)-4-chlorophenol
  • 3-(tert-butyl)-4-bromophenol
  • 3-(tert-butyl)-4-fluorophenol

Comparison: Compared to its halogenated analogs, 3-(tert-butyl)-4-iodophenol has a larger atomic radius and higher polarizability due to the iodine atom. This can result in different reactivity and interaction profiles, making it unique for specific applications in synthesis and biological studies.

Properties

IUPAC Name

3-tert-butyl-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBISCXKNIRQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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